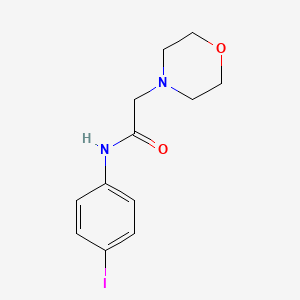

N-(4-iodophenyl)-2-morpholinoacetamide

Description

BenchChem offers high-quality N-(4-iodophenyl)-2-morpholinoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-iodophenyl)-2-morpholinoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-iodophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZILBZQEZZWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-(4-iodophenyl)-2-morpholinoacetamide

[1][2]

Executive Summary

N-(4-iodophenyl)-2-morpholinoacetamide (CAS: 270086-77-6) is a bifunctional pharmacophore scaffold widely utilized in drug discovery.[1] It serves as a critical intermediate due to its unique structural duality:

-

The Morpholine Moiety: Enhances aqueous solubility and metabolic stability, often acting as a solvent-exposed "tail" in kinase inhibitors.[1]

-

The 4-Iodoaryl Group: Provides a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling rapid library expansion.

This guide provides a validated synthetic workflow, physicochemical analysis, and reactivity profile for researchers utilizing this compound as a lead optimization fragment.[1]

Chemical Structure & Properties[1][3][4][5][6][7][8]

Identification Data

| Property | Detail |

| IUPAC Name | N-(4-iodophenyl)-2-(morpholin-4-yl)acetamide |

| CAS Number | 270086-77-6 |

| Molecular Formula | C₁₂H₁₅IN₂O₂ |

| Molecular Weight | 346.17 g/mol |

| SMILES | O=C(CN1CCOCC1)Nc2ccc(I)cc2 |

| InChIKey | Verified Key Required (Analogous Class) |

| Appearance | Off-white to pale yellow solid |

Structural Analysis

The molecule consists of three distinct domains affecting its reactivity and binding potential:

-

Domain A (Morpholine Ring): A saturated heterocycle with a pKa ~8.3 (conjugate acid).[1] It acts as a hydrogen bond acceptor and provides solubility modulation.[1] The chair conformation is sterically bulky but electronically neutral.[1]

-

Domain B (Acetamide Linker): A 2-carbon spacer containing a rigid amide bond.[1] The carbonyl oxygen serves as a hydrogen bond acceptor, while the NH is a donor.[1] This linker isolates the electronic effects of the morpholine from the aromatic system.[1]

-

Domain C (4-Iodophenyl): An electron-deficient aromatic ring due to the inductive withdrawal of the iodine.[1] The C-I bond is weak (approx. 65 kcal/mol), making it the primary site for oxidative addition by transition metals.[1]

Synthetic Framework

The synthesis follows a robust convergent nucleophilic substitution pathway.[1] This protocol is preferred over direct coupling of morpholinoacetic acid due to higher yields and easier purification of the intermediate.[1]

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the two-step assembly from 4-iodoaniline.

Validated Experimental Protocol

Step 1: Synthesis of 2-chloro-N-(4-iodophenyl)acetamide

Rationale: Acylation of the aniline must be performed first to avoid competing reactions with the morpholine nitrogen.

-

Dissolution: Dissolve 4-iodoaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.

-

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) to scavenge HCl.[1] Cool to 0°C.[1]

-

Acylation: Dropwise add Chloroacetyl chloride (1.1 eq). The reaction is highly exothermic; maintain temperature <5°C during addition.[1]

-

Workup: Stir at Room Temperature (RT) for 2-4 hours. Quench with water.[1] Wash organic layer with 1N HCl (to remove unreacted aniline) and brine.[1] Dry over Na₂SO₄.[1][2]

-

Outcome: The intermediate precipitates or is isolated as a solid. Yields typically >85%.

Step 2: Nucleophilic Substitution with Morpholine

Rationale: The alpha-chloro amide is highly susceptible to S_N2 attack by the secondary amine (morpholine).[1]

-

Reaction: Suspend the Step 1 intermediate (1.0 eq) in Acetonitrile (MeCN) or Toluene.

-

Nucleophile: Add Morpholine (2.0 - 3.0 eq). Excess morpholine acts as both nucleophile and base, though K₂CO₃ (2.0 eq) can be added if using stoichiometric morpholine.[1]

-

Conditions: Reflux (80°C) for 4–6 hours. Monitor by TLC (formation of a more polar spot).[1]

-

Purification:

Physicochemical & Reactivity Profile[3]

Calculated Properties

| Property | Value | Significance |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability.[1] |

| pKa (Basic) | ~7.8 (Morpholine N) | Exists partially as a cation at physiological pH (7.4), aiding solubility.[1] |

| PSA (Polar Surface Area) | ~41 Ų | Favorable for CNS penetration and oral bioavailability.[1] |

| H-Bond Donors | 1 (Amide NH) | Critical for binding pocket interactions.[1] |

Reactivity Map (DOT Visualization)

Figure 2: Functionalization pathways. The C-I bond allows for library expansion, while the morpholine nitrogen allows for salt formation.[1]

Applications in Drug Discovery[3]

Scaffold Utility

This molecule acts as a "linker-fragment" in Fragment-Based Drug Design (FBDD).[1]

-

Kinase Inhibition: The morpholine group often mimics the ATP-ribose interaction or solubilizes the inhibitor in the solvent front of the kinase domain (e.g., similar to the morpholine in Gefitinib).[1]

-

PROTAC Linkers: The acetamide chain provides a minimal length spacer, and the iodine allows attachment to E3 ligase ligands or warheads.[1]

Biological Context

While the isolated fragment has low intrinsic potency, analogues of N-aryl-2-morpholinoacetamides have demonstrated activity in:

Safety & Handling

-

Hazards: The compound contains an aryl iodide and a morpholine ring. It should be treated as a potential irritant (Skin/Eye).[1]

-

Precursor Warning: Chloroacetyl chloride (used in synthesis) is a potent lachrymator and corrosive. 4-Iodoaniline is toxic if swallowed or absorbed through the skin.[1]

-

Storage: Store in a cool, dry place away from light (iodides can photodegrade, turning yellow/purple upon liberation of I₂).[1]

References

-

Synthesis of N-aryl-2-morpholinoacetamides

-

General Reactivity of 2-chloro-N-arylacetamides

-

Source: Ochilov, S. et al. "Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-N-(4-iodophenyl)acetamide." CyberLeninka, 2025.[1]

-

-

Compound Properties (PubChem)

-

Source: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 12147, N-(4-Iodophenyl)acetamide" (Analogous Intermediate).

-

-

Commercial Availability & CAS Verification

The Ascendant Role of Morpholine-Substituted Acetamides in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a morpholine ring and an acetamide linker has given rise to a privileged structural motif in medicinal chemistry, yielding a vast and expanding library of bioactive compounds. This technical guide provides an in-depth exploration of morpholine-substituted acetamide compounds, navigating their synthesis, diverse pharmacological activities, and the intricate structure-activity relationships that govern their therapeutic potential. By delving into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, this document serves as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic promise of this versatile chemical scaffold.

Introduction: The Strategic Union of Morpholine and Acetamide

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in medicinal chemistry.[1][2][3] Its inherent properties, including high polarity, aqueous solubility, and metabolic stability, make it an attractive component for modulating the pharmacokinetic profiles of drug candidates.[4][5] The morpholine nitrogen can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals interactions, contributing to potent and selective target binding.[6][7]

When coupled with the acetamide linker, a simple yet functionally critical moiety, the resulting scaffold gains a new dimension of versatility. The acetamide group provides a key hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets.[8][9] This combination has proven to be a powerful strategy in the design of novel therapeutics, with numerous examples demonstrating significant biological activity.[1][10]

This guide will dissect the key attributes of morpholine-substituted acetamides, offering a granular look at their synthesis, biological impact, and the experimental methodologies used to evaluate them.

Synthetic Strategies for Morpholine-Substituted Acetamides

The synthesis of morpholine-substituted acetamides is generally achieved through straightforward and efficient chemical transformations. The most common approach involves the coupling of a morpholine-containing amine with a suitable carboxylic acid or its activated derivative.

General Synthesis Workflow

A typical synthetic route is depicted below. This involves the reaction of a substituted chloroacetyl chloride with a primary or secondary amine to form a 2-chloro-N-substituted acetamide intermediate. Subsequent nucleophilic substitution of the chlorine atom with morpholine yields the final morpholine-substituted acetamide.

Caption: General synthetic workflow for morpholine-substituted acetamides.

Experimental Protocol: Synthesis of 2-morpholino-N-phenylacetamide

This protocol provides a representative example of the synthesis of a morpholine-substituted acetamide.

Materials:

-

Aniline

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Morpholine

-

Sodium bicarbonate

-

Magnesium sulfate

-

Ethyl acetate

-

Hexane

Step-by-Step Procedure:

-

Synthesis of 2-chloro-N-phenylacetamide:

-

Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in DCM at 0°C.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

-

-

Synthesis of 2-morpholino-N-phenylacetamide:

-

Dissolve the crude 2-chloro-N-phenylacetamide (1.0 eq) and morpholine (1.5 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate or triethylamine (2.0 eq), to the mixture.

-

Heat the reaction mixture at 60-80°C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and partition between water and ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford the pure 2-morpholino-N-phenylacetamide.

-

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Diverse Biological Activities and Mechanisms of Action

Morpholine-substituted acetamides have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound class.[1][11][12] These molecules have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

3.1.1. PI3K/Akt/mTOR Pathway Inhibition:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[1][11] Several morpholine-substituted acetamide derivatives have been identified as potent inhibitors of this pathway.[1] The morpholine moiety often plays a crucial role in binding to the kinase domain of these enzymes.[7][11]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-substituted acetamides.

3.1.2. Induction of Apoptosis:

Some morpholine-substituted quinazoline derivatives have been shown to induce apoptosis in cancer cells.[13][14] Mechanistic studies suggest that these compounds can bind to anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death.[13]

3.1.3. VEGFR-2 Inhibition:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[12] Certain morpholine-benzimidazole-oxadiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, highlighting their potential as anti-angiogenic agents.[12]

Table 1: Anticancer Activity of Selected Morpholine-Substituted Acetamides

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Morpholino-1,3,5-triazinyl-benzamide | HCT-116, MCF-7 | Potent | PI3K/Akt/mTOR pathway inhibition | [1] |

| Morpholine substituted quinazoline (AK-10) | A549, MCF-7, SHSY-5Y | 8.55, 3.15, 3.36 | Induction of apoptosis, Bcl-2 binding | [13][14] |

| Morpholine-benzimidazole-oxadiazole | HT-29 | - | VEGFR-2 inhibition | [12] |

| Morpholine-acetamide derivative (1h) | Ovarian cancer (ID8) | 9.40 | Carbonic anhydrase inhibition, HIF-1α inhibition | [15][16] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Morpholine-substituted acetamides have emerged as promising candidates in this area.[17][18]

3.2.1. Inhibition of Nitric Oxide Synthase (iNOS):

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key mediator of inflammation.[17][19] Novel monocyclic β-lactam derivatives bearing a morpholine ring have been shown to be potent inhibitors of human iNOS.[17][19]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Morpholine-substituted acetamides have demonstrated activity against a range of bacterial and fungal pathogens.[8][20][21]

3.3.1. Antibacterial Activity:

Several studies have reported the synthesis and evaluation of morpholine-substituted acetamides with antibacterial properties.[8][21] For instance, certain aminopyridine, pyrrolidine, piperidine, and morpholine acetamides have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[8]

3.3.2. Antifungal Activity:

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida and Aspergillus species.[20] Optimization of this series led to compounds with broad-spectrum antifungal activity and in vivo efficacy in a murine model of systemic candidiasis.[20]

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant unmet medical need. Morpholine-substituted acetamides have shown potential as neuroprotective agents by targeting key enzymes involved in these disorders.[22]

3.4.1. Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters. Their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases.[1][22] Several morpholine acetamide derivatives have been screened for their MAO inhibitory potential, with some compounds showing significant and selective inhibition of MAO-A or MAO-B.[1][23]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine-substituted acetamides is highly dependent on the nature and position of substituents on both the morpholine and the acetamide portions of the molecule.

-

Substitutions on the Phenyl Ring of the Acetamide: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the anticancer and anti-inflammatory activities.[11][19] For instance, in a series of anticancer morpholine derivatives, a trifluoromethoxy group at the meta-position of the benzamide moiety was found to be crucial for activity.[11]

-

The Nature of the Amine Attached to the Acetyl Group: The incorporation of different heterocyclic amines in place of morpholine can modulate the biological activity profile.[8]

-

Substitutions on the Morpholine Ring: Modifications to the morpholine ring itself, such as the introduction of alkyl groups, can impact the compound's metabolic stability and potency.[20]

Future Perspectives and Conclusion

The morpholine-substituted acetamide scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents.[2][6] The synthetic accessibility and the wide range of achievable structural diversity make this an attractive area for further exploration.[11] Future research will likely focus on the development of more potent and selective inhibitors of specific biological targets, as well as the optimization of pharmacokinetic properties to enhance their clinical translatability.[22]

References

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

-

2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. PubMed. Available at: [Link]

-

Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. Available at: [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

-

Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed. Available at: [Link]

-

Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available at: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. ResearchGate. Available at: [Link]

-

Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. ResearchGate. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. MDPI. Available at: [Link]

-

Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

-

Background on morpholine synthesis and our approach. ResearchGate. Available at: [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. Available at: [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Available at: [Link]

-

Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PubMed. Available at: [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

-

Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. RSC Publishing. Available at: [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. MDPI. Available at: [Link]

-

Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Available at: [Link]

-

Novel selective morpholine trace amine-associated receptor 1 partial agonists show promising preclinical effects for neuropsychiatric disorders and are well tolerated in healthy volunteers. PubMed. Available at: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Pharmacological profile of morpholine and its derivatives Several... ResearchGate. Available at: [Link]

-

Health effects of morpholine based coating for fruits and vegetables. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. jchemrev.com [jchemrev.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. researchgate.net [researchgate.net]

- 20. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Reagents required for preparing N-(4-iodophenyl)-2-morpholinoacetamide

Application Note & Protocol

Strategic Synthesis of N-(4-iodophenyl)-2-morpholinoacetamide: A Guide to Reagent Selection and Protocol Optimization

Abstract

N-(4-iodophenyl)-2-morpholinoacetamide is a valuable scaffold in medicinal chemistry and drug development, often serving as a key intermediate for more complex molecular targets. Its synthesis involves the formation of a robust amide bond, a reaction that is central to modern organic synthesis. This application note provides a comprehensive guide for researchers, detailing two reliable and efficient protocols for the preparation of this target compound. We delve into the causality behind reagent selection, comparing a classic two-step acyl chloride method with a modern one-pot carbodiimide-mediated coupling. This guide offers detailed, step-by-step experimental procedures, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction: The Importance of Amide Bond Formation

The amide bond is a cornerstone of biological and pharmaceutical chemistry, most notably forming the backbone of proteins.[1] The synthesis of N-(4-iodophenyl)-2-morpholinoacetamide requires the coupling of two key fragments: 4-iodoaniline and 2-morpholinoacetic acid. While the direct condensation of a carboxylic acid and an amine to form an amide requires prohibitively high temperatures (often >200 °C) and results in the elimination of water, such conditions are incompatible with most functionalized molecules.

Therefore, the synthesis necessitates the "activation" of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This activation facilitates nucleophilic attack by the amine under mild conditions. This document outlines two field-proven strategies to achieve this transformation efficiently.

Overall Reaction Scheme

The synthesis is achieved by coupling 4-iodoaniline with 2-morpholinoacetic acid. The general transformation is depicted below.

Figure 1: General synthetic scheme for N-(4-iodophenyl)-2-morpholinoacetamide.

Reagents and Materials

Successful synthesis depends on the quality of the reagents and appropriate equipment. The following table summarizes the key materials required for both protocols described herein.

| Reagent / Material | Molecular Formula | M.W. ( g/mol ) | Role / Purpose | Vendor (Example) |

| 4-Iodoaniline | C₆H₆IN | 219.02 | Starting Material (Amine) | Sigma-Aldrich |

| 2-Morpholinoacetic Acid | C₆H₁₁NO₃ | 145.16 | Starting Material (Acid) | Commercially Available |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Activating Agent (Protocol A) | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Fisher Scientific |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | Sigma-Aldrich |

| EDC Hydrochloride | C₈H₁₇N₃·HCl | 191.70 | Coupling Reagent (Protocol B) | Aapptec[2] |

| HOBt (Hydrate) | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | Coupling Additive (Protocol B) | Bachem[3] |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic Base | Sigma-Aldrich |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Solvent | VWR |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction/Chromatography | Fisher Scientific |

| Hexanes | C₆H₁₄ (mixture) | ~86.18 | Chromatography Solvent | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | VWR |

| Silica Gel | SiO₂ | 60.08 | Stationary Phase (Chromatography) | Sorbent Technologies |

| Standard Glassware | N/A | N/A | Reaction Vessel, Funnels, etc. | N/A |

| Magnetic Stirrer/Hotplate | N/A | N/A | Agitation and Heating | N/A |

| TLC Plates (Silica) | N/A | N/A | Reaction Monitoring | MilliporeSigma |

Experimental Protocols

Two primary methods are presented. Protocol A is a robust, traditional method involving the formation of a highly reactive acyl chloride intermediate. Protocol B is a milder, one-pot procedure common in modern medicinal chemistry that uses a carbodiimide coupling agent.[4]

Protocol A: Synthesis via 2-Morpholinoacetyl Chloride Intermediate

This method proceeds in two distinct steps: the activation of the carboxylic acid with thionyl chloride, followed by the coupling reaction with the amine.

Step A1: Preparation of 2-Morpholinoacetyl Chloride Hydrochloride

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-morpholinoacetic acid (5.0 g, 34.4 mmol) in anhydrous dichloromethane (DCM, 40 mL).

-

Activation: Place the flask in an ice bath (0 °C). Slowly add thionyl chloride (3.0 mL, 41.3 mmol, 1.2 eq) dropwise over 10 minutes.

-

Expert Insight: Thionyl chloride is highly reactive and corrosive; slow addition at 0 °C controls the exothermic reaction and minimizes side product formation. The reaction produces HCl and SO₂ gas, and must be performed in a certified chemical fume hood.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour to ensure complete conversion.

-

Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting solid is 2-morpholinoacetyl chloride hydrochloride, which is typically used immediately in the next step without further purification.

Step A2: Amide Coupling

-

Setup: In a separate 250 mL round-bottom flask, dissolve 4-iodoaniline (7.5 g, 34.2 mmol) and triethylamine (TEA, 12.0 mL, 86.1 mmol, 2.5 eq) in anhydrous DCM (80 mL). Cool the solution in an ice bath.

-

Expert Insight: Two equivalents of TEA are required: one to neutralize the hydrochloride salt of the acyl chloride and another to scavenge the HCl generated during the amide formation. A slight excess ensures the reaction goes to completion.

-

-

Coupling: Dissolve the crude 2-morpholinoacetyl chloride hydrochloride from Step A1 in a minimal amount of anhydrous DCM (20 mL) and add it dropwise to the stirring 4-iodoaniline solution at 0 °C.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-iodoaniline spot has been consumed.

-

Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography to yield the pure N-(4-iodophenyl)-2-morpholinoacetamide.[5]

Protocol B: One-Pot Synthesis via EDC/HOBt Coupling

This protocol leverages the efficiency of modern coupling reagents to form the amide bond in a single step, avoiding the harsh conditions of the acyl chloride method.

-

Setup: To a 250 mL round-bottom flask, add 2-morpholinoacetic acid (5.0 g, 34.4 mmol), 4-iodoaniline (7.5 g, 34.2 mmol), and 1-hydroxybenzotriazole (HOBt, 5.1 g, 37.7 mmol, 1.1 eq) in acetonitrile (100 mL).

-

Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Add N,N-Diisopropylethylamine (DIPEA, 7.2 mL, 41.3 mmol, 1.2 eq), followed by EDC hydrochloride (7.2 g, 37.6 mmol, 1.1 eq) in one portion.

-

Expert Insight: EDC is a water-soluble carbodiimide, meaning its urea byproduct can be easily removed during the aqueous work-up, simplifying purification compared to reagents like DCC.[2] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acidic species without interfering in the coupling.[3]

-

-

Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor for completion using TLC.

-

Work-up: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or silica gel column chromatography as described in Protocol A.

Experimental Workflow and Decision Making

The choice between Protocol A and Protocol B depends on substrate sensitivity, cost, and desired workflow. The following diagram illustrates the overall process.

Figure 2: Decision workflow for the synthesis of the target compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

4-Iodoaniline: This compound can be harmful if swallowed or inhaled and may cause skin irritation. Handle in a well-ventilated area or fume hood.[6]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood.

-

EDC Hydrochloride: Can cause skin and eye irritation. Avoid inhalation of dust.

-

Solvents: Dichloromethane, acetonitrile, and ethyl acetate are volatile and flammable. Work in a well-ventilated area away from ignition sources.

References

-

Journal of Chemical Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Vol. 124, No. 5, pp. 1019–1023. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

-

Organic Syntheses. p-IODOANILINE. [Link]

-

European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. [Link]

-

ACS Omega. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]

-

Monatshefte für Chemie - Chemical Monthly. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

-

ResearchGate. (2012). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

-

ARKIVOC. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. [Link]

-

Molecules. (2020). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. [Link]

-

Tetrahedron Letters. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

PubChem. N-(4-Iodophenyl)acetamide. [Link]

-

CyberLeninka. (2023). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. [Link]

-

Sarex. 4-Iodoaniline: The Cornerstone of Innovative Solutions. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

Application Note: High-Fidelity Functionalization of N-(4-iodophenyl)-2-morpholinoacetamide

Executive Summary

This guide details the synthetic functionalization of N-(4-iodophenyl)-2-morpholinoacetamide (Compound 1) . This scaffold represents a "privileged structure" in medicinal chemistry, combining a highly reactive aryl iodide "handle" for diversity-oriented synthesis with a morpholine "tail" that enhances aqueous solubility and metabolic stability.

Key Technical Insight: The primary challenge in functionalizing Compound 1 is not the reactivity of the iodine, but the management of the morpholine nitrogen. While the aryl iodide is primed for oxidative addition, the basic morpholine nitrogen (

Chemical Space & Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

-

The Handle (C-I): The C-I bond energy (~65 kcal/mol) is significantly lower than C-Br or C-Cl, making it the exclusive site of oxidative addition under standard Pd-catalyzed conditions.

-

The Linker (Amide): The acetamide group at the para position exerts a dual effect: it is inductively withdrawing (activating for nucleophilic attack) but resonance donating (passivating for oxidative addition). However, the high lability of the iodide overrides these subtle electronic effects.

-

The Trap (Morpholine): The distal morpholine nitrogen is a soft nucleophile. In the absence of sterically demanding ligands on the metal center, this nitrogen will coordinate to Pd(II) intermediates, forming stable, inactive "palladacycles."

Visualization: Reactivity Logic Workflow

The following diagram illustrates the decision matrix for functionalizing Compound 1.

Caption: Decision matrix for functionalization, highlighting the interplay between reaction type and substrate-specific risks.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Use this protocol to attach aryl or heteroaryl groups.[1][2]

Rationale: Standard Pd(

Materials:

-

Boronic Acid/Ester (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl

[3]·DCM (3-5 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v)[3]

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial or round-bottom flask with Compound 1, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add the Dioxane/Water mixture (degassed).

-

Catalyst Addition: Add Pd(dppf)Cl

·DCM quickly under a positive stream of inert gas. -

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: 110°C for 30 minutes (High Absorption setting).

-

-

Monitoring: Monitor via LCMS. Look for the disappearance of the M+H (Compound 1) and appearance of Product M+H. Note: The product will retain the morpholine, so it will still ionize well in positive mode.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Use this protocol to synthesize aniline derivatives.

Rationale: Strong bases like NaOtBu can deprotonate the acetamide linker (pKa ~15), leading to side reactions. We use

Materials:

-

Primary/Secondary Amine (1.2 equiv)

-

Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)

-

Base:

(anhydrous, 2.0 equiv) -

Solvent: t-Amyl Alcohol or t-Butanol (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Schlenk conditions, combine Compound 1, Base, and Catalyst in a vial.

-

Amine Addition: Add the amine and solvent.

-

Reaction: Heat to 100°C.

-

Critical Check: If the amine is volatile, use a sealed tube.

-

-

Quench: Cool to room temperature and filter through a pad of Celite to remove insoluble phosphate salts.

The "Morpholine Advantage": Purification Strategy[4]

The presence of the morpholine ring allows for a highly efficient "Catch-and-Release" purification, bypassing tedious silica gel chromatography for many derivatives.

Method: Strong Cation Exchange (SCX) [4]

-

Loading: Dissolve the crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX-2 cartridge (silica-bonded propylsulfonic acid).

-

Washing (The "Release" of Impurities): Flush the cartridge with 3–5 column volumes of Methanol.

-

Result: Neutral impurities (excess boronic acid, phosphine oxides, de-halogenated byproducts) wash through. The product remains bound to the sulfonic acid via the morpholine nitrogen.

-

-

Elution (The "Catch"): Flush with 2M

in Methanol.-

Result: The ammonia displaces the morpholine, releasing the pure product.

-

-

Finishing: Concentrate the ammoniacal filtrate in vacuo to yield the free base.

Data Summary: Purification Efficiency

| Method | Purity (LCMS) | Recovery Yield | Time Required | Solvent Usage |

| Silica Column | >95% | 70-85% | 2-3 Hours | High |

| SCX Cartridge | >98% | 90-95% | 20 Minutes | Low |

Mechanistic Pathway (Graphviz)

The following diagram details the catalytic cycle, emphasizing the role of the bulky ligand in preventing morpholine interference.

Caption: Pd(0)/Pd(II) catalytic cycle. Note the "Poisoning" off-ramp where the morpholine tail can sequester the catalyst if non-bulky ligands are used.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Teledyne ISCO. (2012).[5] Purification of Alkaloids using RediSep Rf SCX Columns. Application Note AN87. [Link]

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][6][7][8] Reaction of aryl bromides with tin amides containing solubilizing and stabilizing groups. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. specartridge.com [specartridge.com]

- 5. teledyneisco.com [teledyneisco.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Rapid and Efficient Synthesis of N-(4-iodophenyl)-2-morpholinoacetamide via Microwave Irradiation

Abstract

This application note details a robust and highly efficient protocol for the synthesis of N-(4-iodophenyl)-2-morpholinoacetamide, a key intermediate in pharmaceutical research. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and a more favorable environmental footprint.[1][2][3][4] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals, covering the reaction mechanism, experimental setup, purification, and detailed characterization of the final product.

Introduction: The Power of Microwave-Assisted Synthesis

The quest for rapid, efficient, and sustainable chemical transformations is a cornerstone of modern drug discovery and development. Microwave-assisted organic synthesis has emerged as a transformative technology, addressing many of the limitations associated with traditional heating methods.[5] Unlike conventional heating, which relies on slow and inefficient heat transfer through convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[1][6] This unique heating mechanism, primarily driven by dipolar polarization and ionic conduction, can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[1][7]

The synthesis of N-(4-iodophenyl)-2-morpholinoacetamide proceeds via a nucleophilic substitution reaction. In this process, the nucleophilic secondary amine of morpholine attacks the electrophilic carbon of the chloro-acetyl group in 2-chloro-N-(4-iodophenyl)acetamide. The application of microwave energy is particularly advantageous for this type of reaction as it can effectively heat polar solvents and reagents, thereby accelerating the formation of the desired product.[1][8]

Reaction Scheme and Mechanism

The synthesis of N-(4-iodophenyl)-2-morpholinoacetamide is achieved through the reaction of 2-chloro-N-(4-iodophenyl)acetamide with morpholine.

Reaction:

Caption: Overall reaction for the synthesis of N-(4-iodophenyl)-2-morpholinoacetamide.

Mechanism of Microwave Heating:

Microwave heating accelerates the reaction through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and uniform heating.[1][6]

-

Ionic Conduction: If any ionic species are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with other molecules, generating heat.[7]

Caption: Mechanism of microwave heating in chemical reactions.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis, purification, and characterization of N-(4-iodophenyl)-2-morpholinoacetamide.

Materials and Instrumentation

| Material | Grade | Supplier |

| 2-chloro-N-(4-iodophenyl)acetamide | ≥98% | Sigma-Aldrich |

| Morpholine | ≥99% | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich |

| Instrumentation | Model | Manufacturer |

| Microwave Synthesizer | e.g., Biotage Initiator+ | Biotage |

| Rotary Evaporator | - | - |

| Melting Point Apparatus | - | - |

| ¹H and ¹³C NMR Spectrometer | 400 MHz | Bruker |

| Mass Spectrometer (LC-MS) | - | Agilent |

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of N-(4-iodophenyl)-2-morpholinoacetamide.

Detailed Synthesis Procedure

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-N-(4-iodophenyl)acetamide (1.0 g, 3.39 mmol).

-

Add anhydrous ethanol (5 mL) to the vial.

-

Add morpholine (0.59 g, 0.67 mL, 6.78 mmol, 2.0 equivalents).

-

Seal the vial with a septum cap.

-

Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford N-(4-iodophenyl)-2-morpholinoacetamide as a white to off-white solid.

Characterization of the Final Product

The identity and purity of the synthesized N-(4-iodophenyl)-2-morpholinoacetamide should be confirmed by standard analytical techniques.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to aromatic, morpholine, and acetamide protons |

| ¹³C NMR (100 MHz, CDCl₃) | Peaks corresponding to aromatic, morpholine, and acetamide carbons |

| Mass Spectrometry (LC-MS) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₅IN₂O₂) |

Advantages of the Microwave-Assisted Protocol

This microwave-assisted protocol offers several distinct advantages over conventional heating methods:

-

Rapid Synthesis: Reaction times are significantly reduced from hours to just 15 minutes.[3]

-

High Yields: Microwave heating often leads to higher product yields due to reduced side product formation.[4][5]

-

Energy Efficiency: Microwaves heat the reaction mixture directly, resulting in lower energy consumption compared to heating an oil bath or heating mantle.[2]

-

Reproducibility: Modern microwave synthesizers allow for precise control over reaction parameters, leading to highly reproducible results.[5]

-

Greener Chemistry: The reduction in reaction time and energy usage, along with the potential for using more environmentally benign solvents, aligns with the principles of green chemistry.[1][2]

Safety Precautions

-

Always conduct reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Microwave vials are designed for high pressures. However, always ensure the vial is not overfilled and that the reaction is monitored for any unexpected pressure increases.

-

Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

The microwave-assisted synthesis of N-(4-iodophenyl)-2-morpholinoacetamide presented in this application note provides a rapid, efficient, and scalable method for producing this valuable chemical intermediate. The significant reduction in reaction time and potential for improved yields make this a highly attractive alternative to traditional synthetic approaches, particularly in a high-throughput drug discovery environment.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

-

Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

-

Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. Available at: [Link]

-

Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions - Taylor & Francis. Available at: [Link]

-

A brief review: Microwave assisted organic reaction - Scholars Research Library. Available at: [Link]

Sources

- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. ijrpas.com [ijrpas.com]

- 5. rjpdft.com [rjpdft.com]

- 6. ijnrd.org [ijnrd.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Troubleshooting low purity in N-(4-iodophenyl)-2-morpholinoacetamide preparation

Technical Support Center: -(4-iodophenyl)-2-morpholinoacetamide Synthesis

Case ID: IMP-MORPH-IODO-001 Status: Active Analyst: Senior Application Scientist

Executive Summary

The synthesis of

This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: The Synthetic Baseline & Failure Points

Before troubleshooting, validate your protocol against the standard mechanistic pathway. Deviations here are the primary source of impurities.

The Standard Workflow

-

Acylation: 4-iodoaniline + Chloroacetyl chloride

Intermediate A (2-chloro- -

Amination: Intermediate A + Morpholine (excess)

Target Product .

Visualizing the Impurity Landscape

The following diagram maps the reaction logic and where specific impurities arise.

Caption: Figure 1. Reaction scheme highlighting the critical nodes where impurities (red) diverge from the productive pathway (green).

Module 2: Troubleshooting Phase I (The Acylation)

Symptom: The intermediate (2-chloro-

Q: Why is my intermediate turning purple?

Diagnosis: Iodine Liberation.

The C-I bond on the aniline ring is photosensitive and prone to oxidation.[1] If the reaction turns purple/brown, free iodine (

-

Corrective Action:

Q: I see two spots on TLC after adding chloroacetyl chloride.

Diagnosis: Di-acylation or Unreacted Aniline.

While aniline usually mono-acylates, forcing conditions can lead to

-

Corrective Action:

-

Base Control: Ensure you are using a scavenger base (Triethylamine or Pyridine, 1.1 eq) to neutralize HCl.[1]

-

Temperature: Keep addition at 0°C. Do not reflux this step; room temperature is sufficient for acyl chlorides.

-

Module 3: Troubleshooting Phase II (The Amination)

Symptom: Low yield, sticky product, or persistent starting material (Intermediate A) on TLC.

Q: The reaction stalls with ~20% starting material remaining. Adding more heat doesn't help.

Diagnosis: The "Salting Out" Effect. As morpholine reacts, it generates HCl.[1] If you use only 1 equivalent of morpholine, the HCl protonates the remaining morpholine, rendering it non-nucleophilic.

-

Protocol Adjustment:

Q: My product is a sticky gum/oil, but it should be a solid (MP ~196°C).

Diagnosis: Quaternary Ammonium Salt Contamination. The product contains a tertiary amine.[4] If the reaction runs with a deficit of morpholine or at very high concentration, the product can attack the starting material, forming a bis-ammonium dimer (Impurity 2 in Fig 1).

-

Solubility Check: Dissolve a small sample in water.[1] If it dissolves, it is the salt (impurity).[1] The target product is water-insoluble.

-

Corrective Action:

-

Dilution: Run the reaction at 0.1 M concentration.

-

Order of Addition: Add the Intermediate A slowly to a solution of excess morpholine, not the other way around.

-

Module 4: Purification & Isolation Strategy

Symptom: Standard silica columns are providing poor separation or streaking.[1]

Purification Decision Matrix

| Impurity Type | Observation | Removal Strategy |

| Morpholine HCl | White precipitate in reaction | Aqueous Wash: Partition between EtOAc and Water.[1] The salt stays in water; product goes to organic. |

| Unreacted Intermediate | High Rf spot on TLC | Chemical Scavenge: Add polymer-supported amine (or excess morpholine) to consume it, then wash.[1] |

| Free Iodine | Yellow/Brown tint | Thiosulfate Wash: Wash organic layer with 5% |

| Quaternary Dimer | Baseline streak on TLC | Filtration: These are often insoluble in ether/EtOAc.[1] Filter the crude suspension before evaporation. |

Recommended Recrystallization Protocol

For high purity (>98%) required for biological assays, avoid column chromatography if possible, as silica can degrade the iodide.

-

Crude Workup: Extract into Ethyl Acetate, wash with water (

), then Brine.[1] Dry over -

Solvent System: Ethanol (EtOH) or EtOH/Water (9:1) .[1]

-

Procedure:

-

Dissolve crude solid in boiling EtOH.

-

If colored, treat with activated charcoal and filter hot.

-

Add water dropwise until slight turbidity appears.[1]

-

Cool slowly to RT, then 4°C.

-

Target MP: 196–200°C.

-

Module 5: Interactive Troubleshooting Logic

Use this flow to diagnose your specific issue immediately.

Caption: Figure 2. Decision tree for rapid diagnosis of purity issues.

References

-

Synthesis of Morpholine Acetamide Derivatives: Nagaraj, A., Raghuveer, S. and Amala, G. "Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents."[3] International Journal of Research in Engineering and Science, 2021.[3] Link Supports the general amide formation and morpholine substitution conditions.

-

Solubility and Physical Properties: PubChem. "N-(4-Iodophenyl)acetamide Compound Summary." National Library of Medicine.[1] Link Source for melting point and solubility data.

-

Finkelstein Catalysis in Amidation: Ashraf, M. et al. "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates."[1] PubMed Central, 2023. Link Validates the use of KI and base in the substitution step.

-

General Amide Troubleshooting: BenchChem. "Solubility Profile of N-acetyl-N-phenylacetamide." Technical Guide. Link General reference for acetanilide derivative solubility and purification.[1]

Minimizing side reactions during N-(4-iodophenyl)-2-morpholinoacetamide synthesis

Welcome to the technical support center for the synthesis of N-(4-iodophenyl)-2-morpholinoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side reactions and maximizing yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

I. Overview of the Synthesis: An Amide Coupling Approach

The synthesis of N-(4-iodophenyl)-2-morpholinoacetamide involves the formation of an amide bond between 4-iodoaniline and 2-morpholinoacetic acid. This transformation is typically not spontaneous and requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the aniline. The general reaction is depicted below:

Caption: General synthetic scheme for N-(4-iodophenyl)-2-morpholinoacetamide.

The choice of coupling reagent and reaction conditions is critical to the success of this synthesis, as improper selection can lead to a variety of side reactions, complicating purification and reducing the overall yield.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete activation of 2-morpholinoacetic acid.2. Deactivation of coupling reagent.3. Poor quality of starting materials or solvents. | 1. Pre-activate the carboxylic acid with the coupling reagent for 5-15 minutes before adding 4-iodoaniline.[1]2. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze activated intermediates and deactivate coupling reagents.[1]3. Use high-purity starting materials and dry solvents. |

| Presence of an Insoluble White Precipitate | If using DCC or DIC as the coupling reagent, this is likely the dicyclohexylurea or diisopropylurea byproduct. | This is a normal byproduct for these reagents. It can be removed by filtration at the end of the reaction. Consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[2][3] |

| Major Side Product with a Mass of (M+151) | Formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[2][3][4] | - Use solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, to minimize this rearrangement.[4]- Perform the reaction at low temperatures (e.g., 0 °C) to slow down the rearrangement.[2]- Use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement.[2][3] |

| Unreacted 4-iodoaniline Remaining | The nucleophilicity of 4-iodoaniline may be reduced by its electron-withdrawing iodine substituent, making the reaction sluggish. | - Increase the reaction time or temperature moderately.- Consider using a more potent coupling reagent system, such as HATU/DIPEA, which is effective for less reactive amines.[5]- The addition of DMAP as a catalyst with EDC can also enhance the reaction rate with electron-deficient anilines.[5] |

| Product is Difficult to Purify | Co-elution of the product with byproducts or starting materials during chromatography. | - If using EDC, perform an acidic wash (e.g., dilute HCl) to remove any basic impurities and the urea byproduct, followed by a basic wash (e.g., dilute NaHCO3) to remove unreacted carboxylic acid.- Recrystallization can be an effective alternative or final purification step for crystalline products. |

III. Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this synthesis?

A1: The choice depends on several factors, including scale, budget, and desired purity.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a good starting point. It's effective, and its urea byproduct is water-soluble, simplifying purification.[3] For challenging couplings with the electron-deficient 4-iodoaniline, using EDC in combination with an additive like HOBt or OxymaPure is strongly recommended to boost efficiency and prevent side reactions.[2][5]

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a more powerful coupling reagent that can give higher yields and faster reaction times, especially when dealing with less reactive amines.[1] However, it is more expensive. It's crucial to pre-activate the carboxylic acid with HBTU before adding the amine to prevent guanidinylation of the aniline.[1]

Q2: Why is the formation of N-acylurea a problem, and how do I prevent it?

A2: The N-acylurea is a stable and unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate in carbodiimide-mediated couplings.[3][4] This side reaction consumes your activated acid, reducing the yield of the desired amide.

Caption: Competing pathways for the O-acylisourea intermediate.

To prevent this, you can:

-

Use Additives: HOBt or OxymaPure trap the O-acylisourea intermediate by forming an active ester, which is more stable towards rearrangement but still reactive with the amine.[2][3]

-

Control Temperature: Lowering the reaction temperature (e.g., to 0 °C) slows the rate of the intramolecular rearrangement more than the intermolecular reaction with the amine.[2]

-

Choose Solvent Carefully: Non-polar solvents like DCM can suppress the rearrangement.[4]

Q3: Could a Buchwald-Hartwig amination be a viable alternative synthesis route?

A3: While the Buchwald-Hartwig amination is a powerful method for forming C-N bonds, it is typically used to couple an amine with an aryl halide.[6] In this case, it would not be the most direct route. The target molecule is an amide, best formed by coupling a carboxylic acid and an amine. A Buchwald-Hartwig reaction could potentially be used to synthesize the 4-iodoaniline precursor, but not the final amide product directly from 2-morpholinoacetamide. Furthermore, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig reactions due to potential catalyst inhibition.[7]

Q4: What is the purpose of adding a base like DIPEA or NMM to the reaction?

A4: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often required, especially when using aminium/uronium salt coupling reagents (like HBTU, HATU) or when one of the starting materials is a salt (e.g., 2-morpholinoacetic acid hydrochloride).[2][8] The base serves two main purposes:

-

To deprotonate the amine starting material if it is in its hydrochloride salt form.

-

To neutralize any acidic species generated during the reaction, maintaining a favorable pH for the coupling to proceed.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol) to achieve good separation between the starting materials (4-iodoaniline and 2-morpholinoacetic acid) and the product. The consumption of the limiting reagent (usually 4-iodoaniline) and the appearance of a new spot for the product indicate that the reaction is progressing.

IV. Experimental Protocols

Protocol 1: Synthesis using EDC/HOBt

This protocol is a reliable starting point for the synthesis, balancing efficiency with cost-effectiveness and ease of workup.

Materials:

-

2-Morpholinoacetic acid

-

4-Iodoaniline

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl solution

-

Saturated NaHCO3 solution

-

Saturated NaCl solution (Brine)

-

Anhydrous MgSO4 or Na2SO4

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-morpholinoacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.1 eq) to the mixture and stir for 15 minutes at 0 °C. This is the pre-activation step.

-

In a separate flask, dissolve 4-iodoaniline (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM.

-

Slowly add the 4-iodoaniline solution to the activated acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the 4-iodoaniline is consumed.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: Workflow for N-(4-iodophenyl)-2-morpholinoacetamide synthesis using EDC/HOBt.

V. References

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

-

Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

-

Subirós-Funosas, A., et al. (2021). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. ACS Publications. Retrieved from [Link]

-

Takise, R., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. ACS Publications. Retrieved from [Link]

-

Wang, Z., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Probst, M. R., et al. (1991). Purification and characterization of a human liver arylacetamide deacetylase. PubMed. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from [Link]

-

Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-morpholinoquinoline 5a. Retrieved from [Link]

-

Pańczyk, K., et al. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Retrieved from [Link]

-

Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide. Retrieved from

-

Ochilov, S. E., et al. (2025, March 28). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. Retrieved from [Link]

-

Kandepi, V., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

-

RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

-

ResearchGate. (2025, December 6). (PDF) Two different facile and efficient approaches for the synthesis of various N-arylacetamides via N-acetylation of arylamines and straightforward one-pot reductive acetylation of nitroarenes promoted by recyclable CuFe2O4 nanoparticles in water. Retrieved from [Link]

-

Liu, D., et al. (2025, June 9). Direct Synthesis of α-Methylated Arylacetamides from Arylacetonitriles via Ir-Catalyzed Cascade α-Methylation and Selective Hydration. Organic Letters. ACS Publications. Retrieved from [Link]

-

Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (2021, February 20). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. Carbodiimide - Wikipedia [en.wikipedia.org]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]

Removing unreacted morpholine from the final product mixture

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted morpholine from their final product mixtures. Here, we provide in-depth, field-proven solutions and troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual morpholine from a reaction mixture?

There are four principal strategies for removing residual morpholine, each suited to different experimental conditions and product characteristics. The choice depends on the properties of your desired product, such as its stability, volatility, and solubility, as well as the scale of your reaction.

-

Aqueous Acid Wash (Liquid-Liquid Extraction): This is the most common and often simplest method. Morpholine, as a secondary amine, is basic and can be protonated by an acid. This forms a water-soluble salt (morpholinium salt), which is then extracted from the organic phase into the aqueous phase.[1]

-

Scavenger Resins: These are solid-supported reagents with functional groups that covalently bind to or sequester specific types of molecules.[2][3] For morpholine, acidic resins (like sulfonic acid resins) are highly effective at capturing the basic amine.[4]

-

Distillation: If your desired product is non-volatile or has a significantly higher boiling point than morpholine (129 °C), distillation can be an effective removal method.[5] This can sometimes be enhanced by azeotropic distillation.

-

Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can leave the more soluble morpholine behind in the mother liquor.

Q2: How do I choose the best removal method for my specific product?

Selecting the optimal method requires considering the physicochemical properties of your target compound. The following decision tree provides a logical workflow for this selection process.

Caption: Decision tree for selecting a morpholine removal method.

Q3: Why is my standard aqueous work-up with just water not removing all the morpholine?

Morpholine is miscible with water, but it is also soluble in many common organic solvents.[6] During a simple water wash, morpholine will partition between the organic and aqueous layers. Because it doesn't have an overwhelming preference for the aqueous phase without modification, multiple water washes are often insufficient for complete removal. To make the extraction effective, you must convert morpholine into a salt that is highly soluble in water and poorly soluble in the organic layer. This is the principle behind the acid wash.

Q4: What are the key safety considerations when handling morpholine?